

Application Notes and Protocols for CH1055 in Bioactivity and Structure Analysis

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Compound of Interest

Compound Name: CH1055 triethylamine

Cat. No.: B12402061

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Audience: Researchers, scientists, and drug development professionals.

Introduction

CH1055 is a small-molecule, near-infrared II (NIR-II) fluorescent dye with significant applications in in vivo imaging.[1][2] With a molecular weight of approximately 970 Da, CH1055 exhibits favorable pharmacokinetics, including rapid renal excretion, which minimizes potential long-term toxicity.[3][4][5] Its fluorescence emission in the NIR-II window (1000-1700 nm) allows for deep tissue imaging with high spatial resolution and signal-to-background ratios, surpassing conventional NIR-I dyes like indocyanine green (ICG).[2][4] These characteristics make CH1055 a powerful tool for various research applications, including vascular imaging, tumor targeting, and image-guided surgery.[4][6]

Bioactivity and Applications

The primary bioactivity of CH1055 lies in its utility as a fluorescent probe for high-resolution, deep-tissue in vivo imaging. Its key application is in preclinical cancer research, where it can be used for both passive and active tumor targeting.

When conjugated with polyethylene glycol (PEG), the resulting CH1055-PEG conjugate can passively accumulate in tumors through the enhanced permeability and retention (EPR) effect. This has been demonstrated in mouse models of brain tumors.[2][4]

For active targeting, CH1055 can be conjugated to specific ligands, such as antibodies or affibodies, to visualize tumors expressing a particular marker. A notable example is the conjugation of CH1055 to an anti-epidermal growth factor receptor (EGFR) Affibody, enabling targeted imaging of EGFR-positive tumors.[2][6][7] This targeted approach yields a high tumor-to-background signal ratio, facilitating precise, image-guided tumor resection.[2][6]

Structural and Optical Properties

CH1055 is a synthetic organic fluorophore.[2][3] Its chemical structure is based on a benzo[1,2-c:4,5-c']bis([1][3]thiadiazole) core, which forms a donor-acceptor-donor architecture responsible for its NIR-II fluorescence. The molecule is designed for rapid clearance from the body, with approximately 90% being excreted through the kidneys within 24 hours.[4]

Quantitative Data Summary

| Property | Value | Reference |
|---|---------|-----------|
| Molecular Weight | ~970 Da | [2][3][5] |
| Excitation Wavelength | 808 nm | [5] |
| Emission Wavelength | 1055 nm | [5] |
| Renal Excretion (24h) | ~90% | [2][4] |
| Imaging Depth (Brain Tumors) | ~4 mm | [2][4] |
| Tumor-to-Normal Tissue Ratio (CH1055-Affibody, 6h post-injection) | >5 | [6] |

Experimental Protocols

Protocol 1: Preparation of CH1055-PEG for In Vivo Imaging

This protocol outlines the PEGylation of CH1055 for improved biocompatibility and circulation time.

Materials:

- CH1055 dye
- Methoxy-PEG-succinimidyl carboxymethyl ester (mPEG-SCM)
- Dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS), pH 7.4
- Dialysis tubing (e.g., 1 kDa MWCO)

Methodology:

- Dissolve CH1055 in DMSO to create a stock solution.
- Dissolve a 5-fold molar excess of mPEG-SCM in DMSO.
- Mix the CH1055 and mPEG-SCM solutions and allow them to react at room temperature for 2 hours with gentle stirring.
- After the reaction, dialyze the mixture against PBS for 48 hours to remove unreacted PEG and DMSO.
- Collect the purified CH1055-PEG conjugate and store it at 4°C.

Protocol 2: Conjugation of CH1055 to an Anti-EGFR Affibody

This protocol describes the conjugation of CH1055 to an Affibody for targeted molecular imaging.

Materials:

- CH1055-NHS ester
- Anti-EGFR Affibody
- Sodium bicarbonate buffer (0.1 M, pH 8.3)

- PD-10 desalting columns
- DMSO

Methodology:

- Dissolve the anti-EGFR Affibody in the sodium bicarbonate buffer.
- Dissolve a 3-fold molar excess of CH1055-NHS ester in DMSO.
- Add the CH1055-NHS ester solution to the Affibody solution dropwise while gently vortexing.
- Allow the reaction to proceed for 1 hour at room temperature in the dark.
- Purify the CH1055-Affibody conjugate using a PD-10 desalting column equilibrated with PBS.
- Collect the colored fractions containing the conjugate and confirm the conjugation using UV-Vis spectroscopy.

Protocol 3: In Vivo Tumor Imaging and Image-Guided Surgery

This protocol details the use of CH1055-Affibody for targeted tumor imaging in a mouse model.

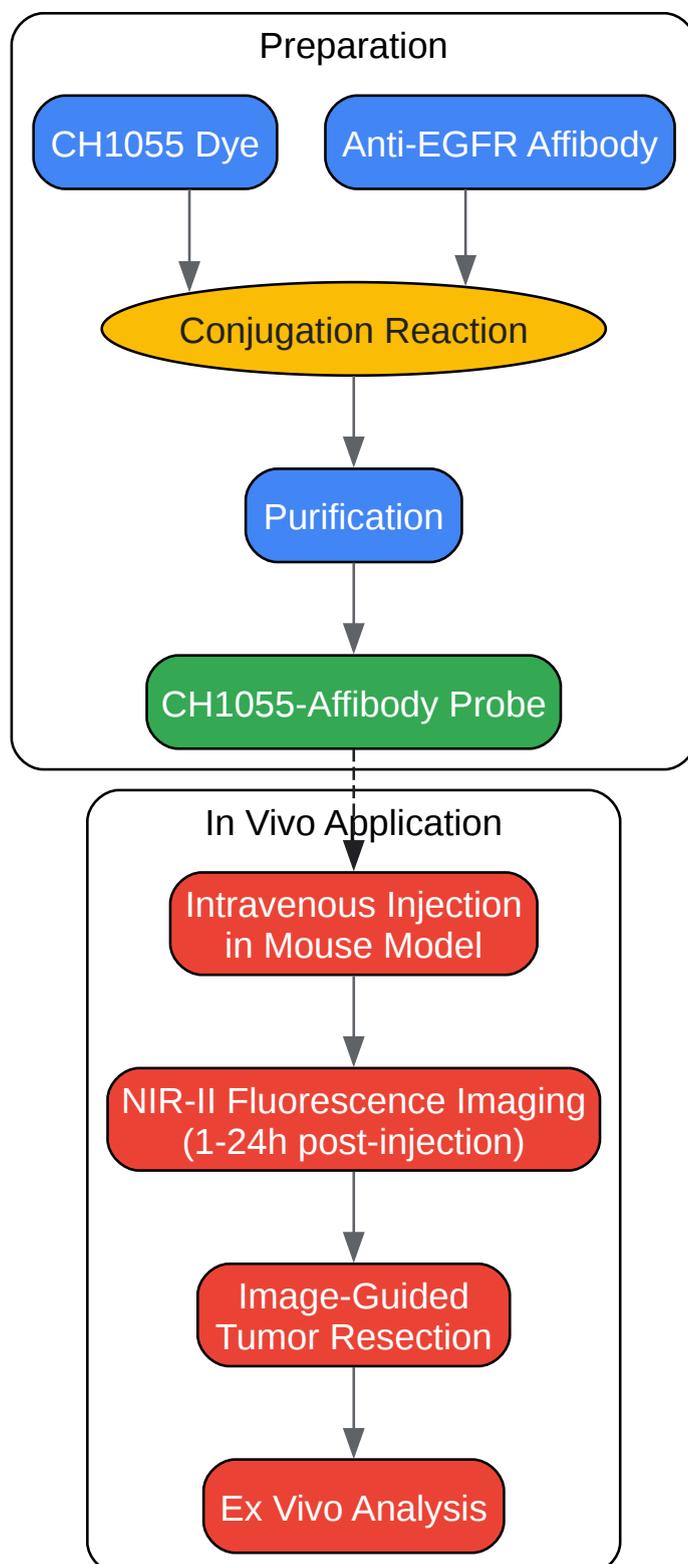
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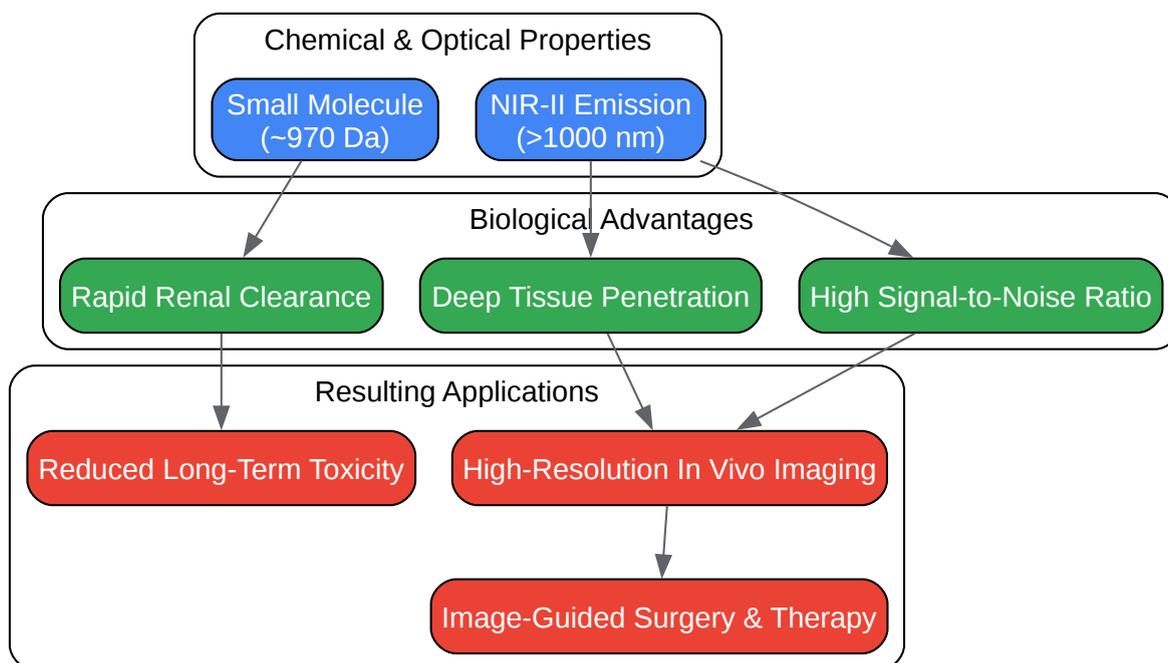
- Tumor-bearing mice (e.g., xenograft model with EGFR-positive tumors)
- CH1055-Affibody conjugate (prepared as in Protocol 2)
- Sterile saline
- NIR-II imaging system with an 808 nm laser and appropriate long-pass filters (e.g., >1000 nm)

Methodology:

- Administer the CH1055-Affibody conjugate (e.g., 60 µg) to the tumor-bearing mice via intravenous injection.
- For blocking experiments, co-inject an excess of unconjugated Affibody with the CH1055-Affibody conjugate.
- Acquire NIR-II fluorescence images at various time points (e.g., 1, 6, and 24 hours) post-injection.
- For image-guided surgery, use the real-time NIR-II fluorescence signal at 24 hours post-injection to identify the tumor margins for precise excision.[6]
- Calculate the tumor-to-normal tissue (T/NT) signal ratio by quantifying the fluorescence intensity in the tumor and adjacent normal tissue.

Visualizations





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